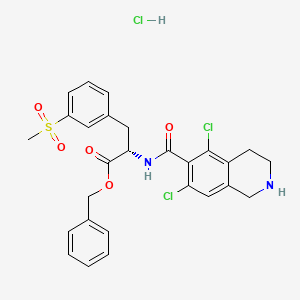

Benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Description

This compound, a benzyl ester hydrochloride derivative, is structurally related to Lifitegrast (Xiidra®), an FDA-approved drug for dry eye disease . Its molecular formula is C₃₆H₃₀Cl₂N₂O₇S·HCl, with a molecular weight of 705.6 g/mol (free base) and 742.0 g/mol as the hydrochloride salt . The benzyl ester group distinguishes it from Lifitegrast, which exists as a carboxylic acid (C₂₉H₂₄Cl₂N₂O₇S, MW 615.48 g/mol) . This compound is often identified as Lifitegrast Impurity 6 or Impurity 3 in pharmaceutical synthesis, highlighting its role as an intermediate or byproduct .

Properties

IUPAC Name |

benzyl (2S)-2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26Cl2N2O5S.ClH/c1-37(34,35)20-9-5-8-18(12-20)13-23(27(33)36-16-17-6-3-2-4-7-17)31-26(32)24-22(28)14-19-15-30-11-10-21(19)25(24)29;/h2-9,12,14,23,30H,10-11,13,15-16H2,1H3,(H,31,32);1H/t23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUIUEJMARVNOB-BQAIUKQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CNCCC4=C3Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)C3=C(C=C4CNCCC4=C3Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194550-65-6 | |

| Record name | benzyl (2S)-2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzyl (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS: 1194550-65-6) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C27H26Cl2N2O5S |

| Molecular Weight | 561.47 g/mol |

| Purity | 98% |

| IUPAC Name | This compound |

The compound features multiple functional groups that contribute to its biological activity. The presence of a tetrahydroisoquinoline moiety is particularly significant due to its known pharmacological properties.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms such as the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, benzyl-substituted tetrahydroisoquinolines have shown promising results against breast and colon cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were comparable to those of traditional antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound may bind to certain receptors involved in cancer progression and microbial resistance.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for the survival of cancer cells or pathogens.

- Signal Transduction Modulation : The compound could alter signaling pathways that lead to cell death or growth inhibition.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations as low as 10 µg/mL .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and carboxamide groups are susceptible to hydrolysis under specific conditions:

Reduction Reactions

The tetrahydroisoquinoline moiety and carboxamide may undergo reduction:

| Target Group | Reagents | Outcome | Notes |

|---|---|---|---|

| Carboxamide | LiAlH<sub>4</sub> (anhydrous conditions) | Reduction to a primary amine. | Limited data; inferred from analogous amide reductions. |

| Aromatic Chlorine | Catalytic hydrogenation (H<sub>2</sub>/Pd) | Dechlorination (theoretically feasible). | Steric hindrance from methylsulfonyl group may impede reactivity. |

Oxidation Reactions

The benzylic position and sulfur center are oxidation-prone:

| Site | Reagents | Products | Evidence |

|---|---|---|---|

| Benzylic C–H | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Oxidation to a ketone or carboxylic acid. | Inferred from benzyl ester reactivity. |

| Sulfonyl Group | H<sub>2</sub>O<sub>2</sub>/AcOH | Oxidation to sulfonic acid (unlikely due to stability). | Methylsulfonyl is typically oxidation-resistant. |

Nucleophilic Substitution

The dichlorinated tetrahydroisoquinoline core may participate in aromatic substitution, though electron-withdrawing groups (Cl, methylsulfonyl) reduce reactivity:

| Reaction | Reagents | Outcome | Challenges |

|---|---|---|---|

| Chlorine Displacement | NaOH (nucleophilic aromatic substitution) | Replacement of Cl with –OH or –OR groups. | Low reactivity due to electron-deficient aromatic ring. |

Coupling Reactions

The carboxamide and ester groups enable participation in peptide couplings or transesterification:

Stability Under Forced Degradation Conditions

Forced degradation studies (e.g., acidic, oxidative stress) reveal stability profiles:

Structural Influences on Reactivity

-

Electron-Withdrawing Effects : The methylsulfonyl and dichloro groups deactivate aromatic rings, reducing electrophilic substitution.

-

Steric Hindrance : Bulky substituents on the tetrahydroisoquinoline core limit access to reactive sites.

-

Hydrogen Bonding : The carboxamide NH may participate in intramolecular H-bonding, affecting solubility and reactivity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Ester vs. Acid : The target compound’s benzyl ester group increases lipophilicity compared to Lifitegrast’s carboxylic acid, likely altering solubility and bioavailability. Esters are often used as prodrugs or intermediates to enhance synthetic stability .

- Protecting Groups : The methyl ester variant with a trityl group (C₄₀H₃₈Cl₂N₂O₇S) demonstrates the use of protective strategies during synthesis, which are absent in the final active pharmaceutical ingredient (Lifitegrast) .

- Precursor Role : Ethyl benzofuran-6-carboxylate (CAS 82278-73-7) is a precursor in synthesizing the benzofuran moiety common to these compounds .

Target Compound vs. Lifitegrast

- Synthetic Intermediate : The benzyl ester is a key intermediate in Lifitegrast synthesis, where the ester group protects the carboxylic acid during coupling reactions. The final step involves hydrolysis to yield the active acid form .

- Bioactivity: Lifitegrast acts as a LFA-1 antagonist, inhibiting T-cell-mediated inflammation in dry eye disease.

Comparison with Methyl Ester Variant

- This increases steric hindrance and molecular weight, necessitating additional deprotection steps .

Physicochemical Properties

Implications :

- The benzyl ester’s low solubility may complicate formulation but is advantageous in organic synthesis.

- Lifitegrast’s carboxylic acid group enhances water solubility, critical for ocular bioavailability .

Industrial and Pharmacological Relevance

Preparation Methods

Starting Materials and Precursors

The primary precursors include:

-

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid : A Boc-protected intermediate that ensures amine group stability during coupling.

-

Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate : A chiral benzyl ester providing the (S)-configured amino acid backbone.

Coupling Reaction Mechanism

The coupling reaction employs carbodiimide-based agents (e.g., EDCl or HATU) to activate the carboxylic acid moiety of the tetrahydroisoquinoline derivative. Triethylamine (TEA) is added to neutralize HCl generated during activation, maintaining a pH conducive to amide bond formation.

The reaction typically proceeds in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, achieving yields of 70–85%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCM | Minimizes racemization |

| Temperature | 0–5°C | Preserves stereochemistry |

| Coupling Agent | HATU | Enhances efficiency |

| Reaction Time | 12–24 hours | Ensures completion |

Lower temperatures (0–5°C) are critical to prevent racemization of the (S)-configured amino acid. Polar aprotic solvents like DMF may accelerate reaction rates but require stringent temperature control.

Deprotection and Salt Formation

After coupling, the Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding the free amine. Subsequent treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1), yielding a white crystalline solid with >98% purity. Alternative methods include column chromatography (silica gel, eluent: ethyl acetate/hexane).

Analytical Validation

-

HPLC : Purity assessed using a C18 column (mobile phase: acetonitrile/0.1% TFA).

-

NMR : Confirmatory signals include δ 7.8–7.2 ppm (aromatic protons) and δ 3.1 ppm (methylsulfonyl group).

Challenges and Industrial Considerations

Stereochemical Integrity

Racemization at the (S)-center is a key challenge. Strategies include:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions with sensitive intermediates. For example, the use of NaH in THF at 0°C for deprotonation (as in ) is critical for generating reactive intermediates. Optimizing stoichiometry (e.g., NaH:substrate ratio) and solvent purity (e.g., dry THF) minimizes side reactions. Monitoring via TLC or HPLC at each step ensures intermediate purity. Yield improvements may require iterative adjustments to temperature or reaction time .

Q. How can researchers confirm the stereochemical integrity of the (S)-configured propanoate moiety?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Compare retention times with enantiomeric standards. Circular dichroism (CD) spectroscopy can further validate optical activity. For crystalline intermediates, X-ray crystallography provides definitive confirmation .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Hydrolytic susceptibility of the benzyl ester may require pH-controlled storage (pH 6–7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the tetrahydroisoquinoline and methylsulfonylphenyl moieties?

- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing Cl with F or varying sulfonyl groups). Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate predictions via in vitro assays (e.g., IC50 measurements). Cross-reference results with analogs in to identify pharmacophore elements .

Q. What experimental designs are suitable for assessing this compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Phase 1 (Abiotic) : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4 buffer, 25°C).

- Phase 2 (Biotic) : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

- Phase 3 (Ecosystem) : Model bioaccumulation potential using EPI Suite™. Compare degradation pathways with perfluorinated analogs in .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Apply a split-plot experimental design (as in ) to control variables. For example:

- Main Plot : Cell type (e.g., HEK293 vs. HepG2).

- Subplot : Assay conditions (e.g., serum-free vs. 10% FBS media).

- Sub-Subplot : Replicates (n = 6).

Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies confounding factors. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Q. Why might reported synthesis yields vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies often stem from trace moisture in solvents or inconsistent intermediate purification. Standardize protocols:

- Use Karl Fischer titration to ensure THF dryness (<50 ppm H2O).

- Pre-purify intermediates via flash chromatography (hexane/EtOAc gradient).

- Report yields as mean ± SD across ≥3 independent trials (see for baseline benchmarks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.